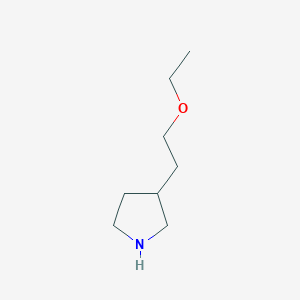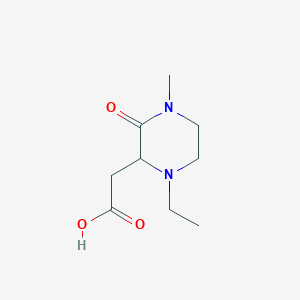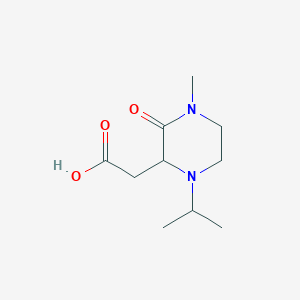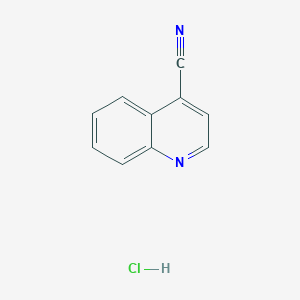![molecular formula C13H19ClINO B1395055 2-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride CAS No. 1220020-05-2](/img/structure/B1395055.png)
2-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride
Descripción general
Descripción
2-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride, also known as 2-IPE, is a synthetic compound belonging to the piperidine class of organic compounds. It is a crystalline solid with a molecular weight of 290.5 g/mol and a melting point of 176-177°C. 2-IPE is a versatile compound, used in a variety of scientific research applications. It is also used as a reagent in the synthesis of other compounds, such as 2-ethoxy-4-iodophenoxyethylamine.
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
- Piperidine Derivatives as Anti-Acetylcholinesterase Agents : Piperidine derivatives, including those related to 2-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. Notably, certain derivatives have shown significant activity against AChE, making them potential candidates for developing antidementia agents (Sugimoto et al., 1990).
Antimicrobial Activities
- Synthesis and Antimicrobial Screening : A study focused on synthesizing, characterizing, and screening certain piperidine derivatives for antimicrobial activities. The research aimed to develop compounds with moderate activities against various bacterial strains, including E. coli and methicillin-resistant S. aureus (Ovonramwen et al., 2019).
Cytotoxic and Anticancer Properties
- Piperidines as Cytotoxic Agents : Research on piperidine derivatives has revealed their potential as cytotoxic agents against various cancer cell lines. These compounds, related to 2-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride, have shown significant activity in in vitro settings, suggesting their potential in cancer treatment (Dimmock et al., 1998).
Radiolabeled Probes for σ Receptors
- Halogenated Piperidines for σ Receptors Studies : Studies have been conducted on halogenated 4-(phenoxymethyl)piperidines, including iodinated derivatives, to evaluate their potential as δ receptor ligands. These compounds have been investigated through receptor binding assays and in vivo studies in rats, indicating their usefulness in researching σ receptors (Waterhouse et al., 1997).
Synthesis and Characterization of Derivatives
- Synthesis of Structurally Diverse Piperidine Derivatives : Various studies have been conducted on the synthesis of piperidine derivatives with different structural modifications, contributing to the understanding of their physical and chemical properties. These synthesized compounds have been characterized and evaluated for their potential applications in different scientific fields (Bekircan et al., 2008).
Antihypertensive Potential
- Potential Antihypertensive Agents : Piperidine derivatives with a quinazoline ring system have been synthesized and tested for their antihypertensive activity. Certain derivatives exhibited significant hypotension in hypertensive rat models, highlighting their potential as antihypertensive agents (Takai et al., 1986).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(4-iodophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO.ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;/h4-7,12,15H,1-3,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAUPRBACVJSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220020-05-2 | |
| Record name | Piperidine, 2-[2-(4-iodophenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




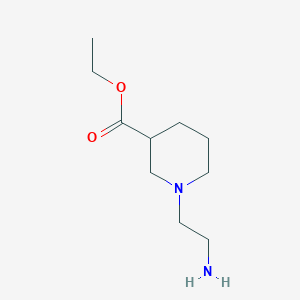
![(Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B1394976.png)
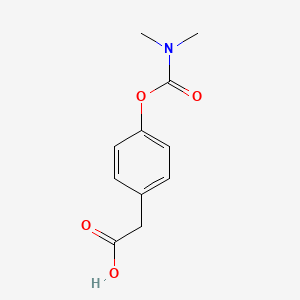
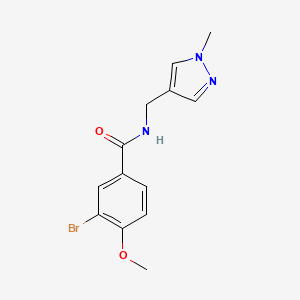

![2-[(3-Hydroxybutyl)amino]nicotinic acid](/img/structure/B1394983.png)
